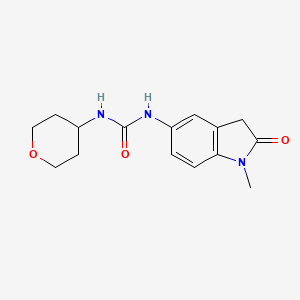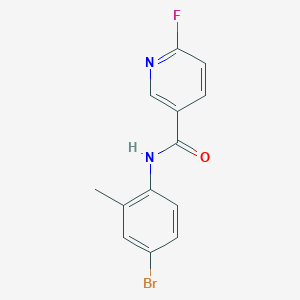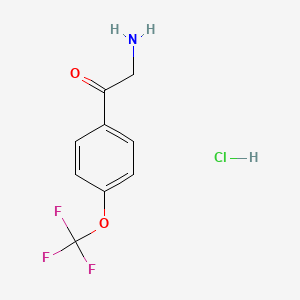![molecular formula C19H13F2N3O3S B2404678 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide CAS No. 893992-85-3](/img/structure/B2404678.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxol group, a pyridazin group, and a difluorophenyl group. The InChI code for a similar compound, 6-(1,3-benzodioxol-5-yl)-3-pyridazinol, is 1S/C11H8N2O3/c14-11-4-2-8(12-13-11)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2,(H,13,14) .Scientific Research Applications
Structural Analysis and Conformation
Conformational Study : Studies on related compounds indicate a folded conformation about the methylene C atom in thioacetamide bridges, suggesting potential structural analogies (S. Subasri et al., 2016).
Molecular Docking and Biological Evaluation : Research involving similar compounds has explored their potential in biological applications, including antimicrobial, antioxidant, and antitubercular activities, revealing a range of activities and highlighting their pharmaceutical potential (A. Fathima et al., 2021).
Synthesis and Antiexudative Activity : Derivatives of similar molecular structures have been synthesized and evaluated for their antiexudative properties, indicating potential therapeutic applications (N. Chalenko et al., 2019).
Biological Activities
Antimicrobial Activity : Studies on compounds with similar structures have demonstrated activity against various microbial strains, such as S. aureus, B. subtilis, and C. albicans (M. Attia et al., 2014).
Synthesis and Pharmacological Evaluation : Compounds structurally analogous have been synthesized and evaluated for their antibacterial potential, highlighting their relevance in pharmaceutical research (K. Nafeesa et al., 2017).
Other Applications
Computational and Molecular Docking Studies : Research on similar compounds includes computational studies and molecular docking, exploring their potential as drugs against various diseases (Asmaa M. Fahim and Eman H. I. Ismael, 2019).
Synthetic Applications : Studies have focused on the synthesis of related compounds, providing insights into their chemical properties and potential applications in various fields (P. Nayak et al., 2013).
Photochemical and Thermochemical Modeling : Investigations into the electronic properties and potential applications in dye-sensitized solar cells (DSSCs) of related compounds show promising results (Y. Mary et al., 2020).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Result of Action
Given the lack of specific target and pathway information, it’s difficult to predict the potential cellular responses .
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c20-13-3-2-12(8-14(13)21)22-18(25)9-28-19-6-4-15(23-24-19)11-1-5-16-17(7-11)27-10-26-16/h1-8H,9-10H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRKNKCZIKGKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2404601.png)



![1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2404606.png)
![N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2404607.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2404612.png)

![2-Methoxy-4-methyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,5-triazine](/img/structure/B2404614.png)
![(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2404615.png)
![2-[(2-ethoxybenzoyl)amino]benzoic Acid](/img/structure/B2404618.png)